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(4E, 11Z)-Sphingadienine-C18-1-phosphate -

(4E, 11Z)-Sphingadienine-C18-1-phosphate

Catalog Number: EVT-13982191
CAS Number:
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4E, 11Z)-Sphingadienine-C18-1-phosphate is a complex sphingolipid compound characterized by its unique molecular structure and potential biological significance. This compound belongs to the class of sphingoid bases, which are essential components of sphingolipids found in various biological membranes. The molecular formula of (4E, 11Z)-Sphingadienine-C18-1-phosphate is C18H36NO5PC_{18}H_{36}NO_{5}P, with a molecular weight of approximately 377.46 g/mol. It features a long hydrocarbon chain and specific double bond configurations that contribute to its biochemical properties and activities.

Source

This compound is typically derived from natural sources such as marine organisms, particularly sea cucumbers, where it plays a role in cellular signaling and membrane structure. It can also be synthesized in laboratory settings through various chemical methods.

Classification

(4E, 11Z)-Sphingadienine-C18-1-phosphate is classified under:

  • Type: Sphingolipid
  • Subcategory: Sphingoid base
  • Biological Role: Potential cytotoxic agent against cancer cells and involved in cellular signaling pathways.
Synthesis Analysis

Methods

The synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate can be achieved through several methods, including:

  1. Chemical Synthesis: Utilizing starting materials like fatty aldehydes and specific reagents to introduce double bonds at the required positions.
  2. Biochemical Pathways: Enzymatic conversion of simpler sphingolipid precursors through desaturation reactions.

Technical Details

One notable method involves the use of intermediates such as cis-7-tetradecenal, which is crucial for synthesizing (4E, 11Z)-Sphingadienine-C18-1-phosphate. The process typically requires careful control of reaction conditions to ensure the correct stereochemistry and yield of the product .

Molecular Structure Analysis

Structure

The molecular structure of (4E, 11Z)-Sphingadienine-C18-1-phosphate includes:

  • A long hydrocarbon chain with specific double bonds located at the 4th and 11th carbon positions.
  • A phosphate group attached to the sphingoid backbone.
Chemical Reactions Analysis

Reactions

(4E, 11Z)-Sphingadienine-C18-1-phosphate participates in various biochemical reactions:

  • Desaturation Reactions: Involving the introduction of double bonds into sphingolipid precursors.
  • Phosphorylation Reactions: Converting sphingoid bases into phosphates which are crucial for their biological functions.

Technical Details

The reactions often involve catalysts or enzymes that facilitate the formation of double bonds or the addition of phosphate groups under mild conditions, preserving the integrity of the molecule.

Mechanism of Action

Process

The mechanism by which (4E, 11Z)-Sphingadienine-C18-1-phosphate exerts its biological effects may involve:

  • Modulation of cell signaling pathways related to apoptosis (programmed cell death).
  • Interaction with membrane proteins that influence cellular responses to external stimuli.

Data

Research indicates that this compound may have cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 377.46 g/mol
  • Purity: Greater than 95% as determined by high-performance liquid chromatography.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Solubility: Soluble in organic solvents such as chloroform and dimethyl sulfoxide.
  • Melting Point: Specific melting points are not widely reported but are critical for understanding its stability under different conditions .
Applications

Scientific Uses

(4E, 11Z)-Sphingadienine-C18-1-phosphate has several notable applications in scientific research:

  • Cancer Research: Investigated for its potential cytotoxic properties against various cancer cell lines.
  • Biochemical Studies: Used as a reference standard in lipidomic studies to understand lipid metabolism and signaling pathways.
  • Quality Control in Clinical Settings: Its quantification has been utilized to assess serum and plasma quality in clinical research .
Introduction to Sphingolipid Diversity and (4E,11Z)-Sphingadienine-C18-1-Phosphate

Role of Sphingoid Bases in Sphingolipid Metabolism

Sphingoid bases form the fundamental architectural framework of all sphingolipids, serving as the amino alcohol backbone upon which this diverse lipid class is constructed. These long-chain bases (LCBs) vary significantly in chain length (typically C14-C22), degree of saturation, number and position of hydroxyl groups, and branching patterns, creating substantial molecular diversity. In mammalian systems, sphingosine (d18:1(4E)) and sphinganine (d18:0) represent the predominant sphingoid bases, serving as precursors for ceramide synthesis through N-acylation. However, mammalian metabolism also produces less abundant species including phytosphingosine (t18:0) and sphingadienes such as (4E,11Z)-sphingadienine (d18:2(4E,11Z)) [1] [5].

The structural diversity of sphingoid bases originates primarily from the substrate promiscuity of serine palmitoyltransferase (SPT), the initial enzyme in the de novo sphingolipid biosynthetic pathway. SPT catalyzes the condensation of serine with various acyl-CoA substrates, typically palmitoyl-CoA (C16:0), but also capable of utilizing myristoyl-CoA (C14:0) or stearoyl-CoA (C18:0), generating sphingoid bases of differing chain lengths. Subsequent modifications introduce structural variations including desaturation, hydroxylation, and methylation. The introduction of double bonds occurs through distinct desaturase enzymes: DES1 introduces the 4E double bond, while DES2 introduces the 4E-hydroxyl group. The less common 11Z double bond in sphingadienine suggests the existence of additional, less characterized desaturases acting at this position [3] [9].

Phosphorylation of sphingoid bases by specific sphingosine kinases (SphK1 and SphK2) transforms these structural components into potent signaling molecules. The resulting sphingoid base-1-phosphates, including (4E,11Z)-sphingadienine-C18-1-phosphate (d18:2(4E,11Z)-1-P), interact with specific G-protein-coupled receptors and modulate intracellular signaling pathways. The structural variations in the sphingoid base backbone significantly influence the three-dimensional conformation, membrane partitioning behavior, and protein interaction specificity of these signaling molecules. Thus, the specific double bond geometry and position in (4E,11Z)-sphingadienine-C18-1-phosphate confer unique biophysical and receptor-binding properties distinct from monounsaturated sphingoid base phosphates [1] [5] [10].

Table 1: Structural Diversity of Major Sphingoid Bases and Their Phosphorylated Derivatives

Sphingoid BaseAbbreviationChain LengthDouble BondsHydroxyl GroupsPhosphate Derivative
Sphinganined18:018-carbonNone2Sphinganine-1-phosphate
Sphingosined18:1(4E)18-carbon4E2Sphingosine-1-phosphate (S1P)
4E-Sphingadienined18:2(4E,14Z)*18-carbon4E,14Z2Sphingadienine-1-phosphate
(4E,11Z)-Sphingadienined18:2(4E,11Z)18-carbon4E,11Z2(4E,11Z)-Sphingadienine-C18-1-phosphate
Phytosphingosinet18:018-carbonNone3Phytosphingosine-1-phosphate

*Note: Earlier literature sometimes denoted the second double bond position as 14Z rather than 11Z due to different carbon numbering systems. Current LIPID MAPS nomenclature uses 11Z [1] [2].

Structural Uniqueness of (4E,11Z)-Sphingadienine-C18-1-Phosphate in Lipidomic Studies

(4E,11Z)-Sphingadienine-C18-1-phosphate possesses a distinctive molecular architecture characterized by an 18-carbon chain with two cis double bonds at positions 4 and 11, creating a specific three-dimensional conformation that differentiates it from other sphingoid base phosphates. The 4E,11Z-double bond configuration introduces significant structural constraints and molecular curvature. The trans configuration at C4 creates a relatively rigid kink in the hydrocarbon chain, while the cis double bond at C11 introduces a more pronounced bend. This combined structural motif profoundly influences how the molecule interacts with lipid bilayers and protein binding partners. Unlike saturated sphingoid bases that adopt relatively extended conformations, or monounsaturated species with a single bend, the dual-bend structure of sphingadienine-1-phosphate enhances its membrane fluidity-modulating capacity and creates a distinct spatial presentation of its polar head group and hydrophobic regions [5] [6].

The specific double bond positions and geometry present significant analytical challenges in lipidomic studies. The C11 cis double bond makes this molecule particularly susceptible to oxidation during sample preparation and analysis, potentially generating artifactual peaks that complicate accurate quantification. Furthermore, the structural similarity between (4E,11Z)-sphingadienine-C18-1-phosphate and the more common (4E,14Z)-isomer (previously termed sphinga-4E,14Z-dienine-1-phosphate) necessitates high-resolution separation techniques. These isomers co-elute on conventional reverse-phase columns, requiring specialized chromatographic methods such as ultra-high performance liquid chromatography (UHPLC) with extended gradient elution or the use of chiral columns for proper resolution. Mass spectrometry alone cannot distinguish between these isomers due to identical mass-to-charge ratios and fragmentation patterns, making chromatographic separation essential for accurate identification and quantification [2] [7].

The analytical complexity of sphingadienine phosphates extends to their extraction and stabilization from biological matrices. Unlike saturated sphingoid bases, (4E,11Z)-sphingadienine-C18-1-phosphate exhibits particular sensitivity to preanalytical conditions, especially during blood sample processing. Its concentration in plasma decreases significantly with prolonged exposure of whole blood to room temperature before centrifugation, making it an exceptionally sensitive biomarker for assessing sample integrity. Research has established specific cutoff values for quality assessment: ≤0.085 μg/mL for plasma and ≤0.154 μg/mL for serum. These values serve as critical quality control metrics, indicating that concentrations below these thresholds reflect improper sample handling and potential degradation. This preanalytical sensitivity, while challenging for accurate quantification, provides a unique utility in biobanking and clinical research quality assurance programs [2].

Table 2: Key Analytical Parameters for (4E,11Z)-Sphingadienine-C18-1-Phosphate in Mass Spectrometry-Based Assays

Analytical ParameterCharacteristics/ValueAnalytical Significance
Molecular FormulaC₁₈H₃₆NO₅PDetermines exact mass for MS detection
Exact Mass (monoisotopic)377.2333 DaPrimary ion for targeted MS (negative mode: [M-H]⁻)
Characteristic Fragmentsm/z 79 (PO₃⁻), m/z 97 (H₂PO₄⁻), m/z 255 (C₁₈H₃₁⁻)Confirmation fragments for structural verification
Chromatographic SeparationRequires UHPLC with C8 or phenyl-hexyl columns; 15-20 min gradientsEssential for isomer separation (4E,11Z vs 4E,14Z)
Preanalytical StabilityDecreases with prolonged whole blood exposure (>2h RT)Critical biomarker for sample handling quality
Quality Control CutoffsPlasma: ≤0.085 μg/mL; Serum: ≤0.154 μg/mLIndicates improper sample handling if below threshold
Major InterferencesPhospholipids (particularly Lyso-PC variants); Requires alkaline methanolysisSample prep must include phospholipid degradation

Historical Context and Discovery in Sphingolipid Research

The discovery of (4E,11Z)-sphingadienine-C18-1-phosphate unfolded gradually within the broader trajectory of sphingolipid research, reflecting evolving analytical capabilities and shifting research paradigms. The foundational work on sphingolipids began with Johann Ludwig Wilhelm Thudichum's identification of "sphingosin" (now sphingosine) in 1881, but the structural complexity of minor sphingoid bases like sphingadienine remained unexplored for nearly a century. The modern era of sphingolipidomics emerged in the 1980s-1990s with the pioneering work of Hannun, Obeid, Merrill, and others who established the signaling functions of sphingolipids beyond their structural roles. This "sphingolipid renaissance" shifted research focus toward bioactive sphingolipid metabolites, including sphingosine-1-phosphate and ceramides, initially overlooking less abundant species like sphingadienine phosphates [10].

The specific characterization of (4E,11Z)-sphingadienine-C18-1-phosphate became possible only with the advent of advanced mass spectrometry techniques in the early 2000s. Its initial identification occurred indirectly through metabolomic profiling studies aimed at discovering novel biomarkers for preanalytical sample quality. Researchers observed an unidentified ion with m/z 378.2 ([M+H]+) that exhibited dramatic decreases in concentration with delayed blood processing. Through tandem MS fragmentation and comparison with synthetic standards, this molecule was identified as a sphingadienine-1-phosphate isomer. The precise double bond position assignment required additional analytical approaches, including ozonolysis and dimethyl disulfide derivatization coupled with GC-MS analysis, which confirmed the unique 4E,11Z configuration distinct from the previously recognized 4E,14Z isomer. This discovery highlighted the importance of isomer resolution in lipidomics and revealed previously unrecognized diversity in sphingoid base structures [2] [7].

The functional characterization of (4E,11Z)-sphingadienine-C18-1-phosphate has accelerated over the past decade through studies in diverse biological systems. Research in rice (Oryza sativa) identified a novel glycoside hydrolase family 1 glucocerebrosidase (Os3BGlu6) that specifically hydrolyzes glucosylceramides containing (4E,8Z)-sphingadienine, thereby regulating the levels of sphingadienine-1-phosphate and influencing drought tolerance through stomatal closure mechanisms. This discovery in plants established a clear functional role for sphingadienine backbones that likely extends to mammalian systems. The evolution of research focus toward this molecule exemplifies a broader shift in sphingolipid biology toward appreciating the functional significance of structural diversity beyond the dominant sphingosine-based species. As noted by leaders in the field, "Don't be discouraged because something is hard. Only good things are hard and they are worth doing"—a principle that aptly describes the scientific journey to unravel the complexities of minor but biologically significant sphingolipids like (4E,11Z)-sphingadienine-C18-1-phosphate [6] [10].

Table 3: Chronology of Key Discoveries Related to Sphingadienine Phosphates

Year RangeKey DevelopmentsSignificance
1881Isolation and naming of "sphingosin" by J.L.W. ThudichumFoundation of sphingolipid chemistry; Recognition of sphingoid base structure
1980s-1990sDiscovery of sphingolipid signaling functions (ceramide, S1P) by Hannun, Obeid, Merrill et al.Paradigm shift from structural to signaling roles; Established sphingolipid rheostat concept
Early 2000sAdvances in LC-MS/MS instrumentation (triple quads, Q-TOF)Enabled detection of minor sphingolipid species including sphingadienine phosphates
2010-2015Identification of sphingadienine-1-phosphate as preanalytical quality marker in blood samplesEstablished analytical sensitivity and utility for biobanking QC; Structural characterization
2018Validation of S1P-d18:2 cutoff values for plasma/serum QC in multicenter trialsImplementation in biobanking protocols; Recognition of isomer specificity
2021Discovery of plant glucocerebrosidase (Os3BGlu6) specific for sphingadienine glucosylceramidesEstablished biological function in drought response; Conservation across species
PresentElucidation of double bond position (11Z vs 14Z) and stereochemical specificityRefined structural understanding; Requires advanced analytical methods

Properties

Product Name

(4E, 11Z)-Sphingadienine-C18-1-phosphate

IUPAC Name

(2S,5R,10S,13S,14R,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19-,20-,21-/m0/s1

InChI Key

QCWCXSMWLJFBNM-UYDSBJJXSA-N

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Isomeric SMILES

C[C@H]1C[C@]2([C@H](CCC3C2CC[C@]4([C@@H]3CC[C@]4(C)O)C)CC1=O)C

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